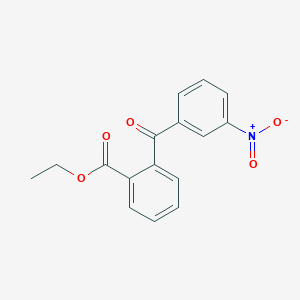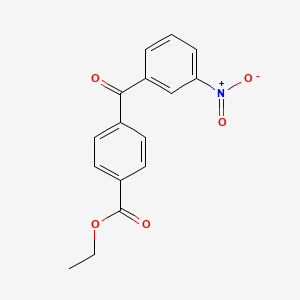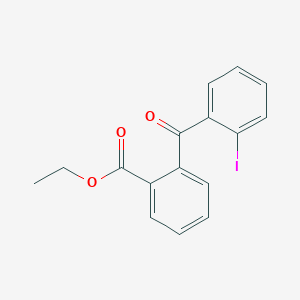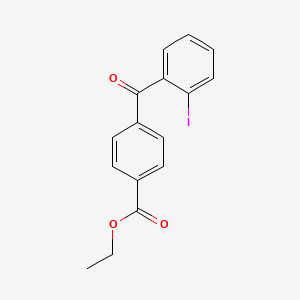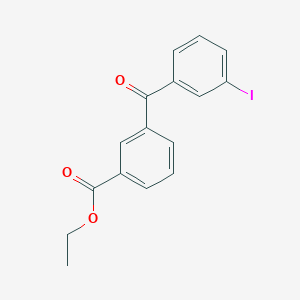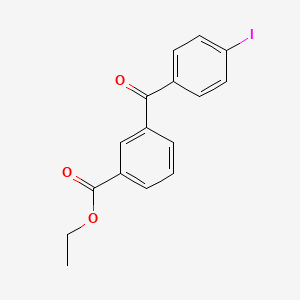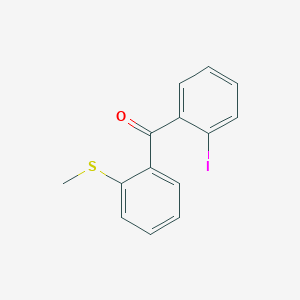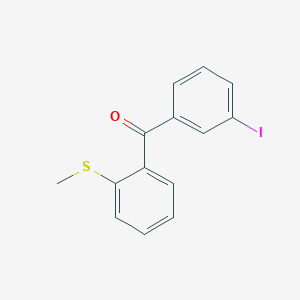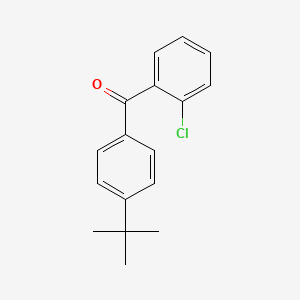
4-Tert-butyl-2'-chlorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2’-chlorobenzophenone is a chemical compound with the molecular formula C17H17ClO . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-2’-chlorobenzophenone consists of a benzophenone core with a tert-butyl group and a chlorine atom attached to it .Physical And Chemical Properties Analysis
4-Tert-butyl-2’-chlorobenzophenone has a molecular weight of 272.8 g/mol. It has a XLogP3-AA value of 5.6, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Oxidation and Antioxidant Properties
Oxidation of Polyethylene Antioxidants : A study by Daun, Gilbert, and Giacin (1974) found that an oxidation product from a similar antioxidant, 2,6-Di-(tert-butyl)-4-methylphenol, used in polyethylene, can lead to discoloration of the material. This indicates the role of such compounds in material stability and aging processes (Daun, Gilbert, & Giacin, 1974).
Antioxidant Activity Analysis : Amorati et al. (2003) conducted a study on the antioxidant activity of related bisphenols, highlighting their role in preventing oxidative reactions in organic materials (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Catalytic and Chemical Reactions
Phenol and Aniline Oxidations : Ratnikov and colleagues (2011) explored the use of tert-butylperoxy radical, generated using a catalyst, for the oxidation of phenols and anilines, which is crucial in various chemical synthesis processes (Ratnikov et al., 2011).
Hydrogenation in Supercritical Carbon Dioxide : Hiyoshi et al. (2007) investigated the hydrogenation of tert-butylphenols over a charcoal-supported rhodium catalyst, showing significant implications in chemical synthesis and materials science (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).
Environmental and Toxicological Studies
Environmental Impact of Synthetic Phenolic Antioxidants : Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, highlighting the environmental and health implications of these compounds (Liu & Mabury, 2020).
Degradation in Water Treatment : Makhatova et al. (2019) studied the photocatalytic degradation of 4-tert-butylphenol in water, which is vital for understanding the removal of these compounds from water bodies (Makhatova, Ulykbanova, Sadyk, Sarsenbay, Atabaev, Inglezakis, & Poulopoulos, 2019).
Material Science Applications
Polyimides with Di-tert-butyl Side Groups : Chern and Twu (2009) reported on novel polyimides containing di-tert-butyl side groups, relevant for developing materials with specific thermal and dielectric properties (Chern, Twu, & Chen, 2009).
Stabilizers in Polymers : Mosnáček, Chmela, Theumer, Habicher, and Hrdlovič (2003) explored the use of combined phenol/amines as stabilizers in polypropylene, illustrating the importance of such compounds in enhancing material properties (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIWUOZPUVJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211318 |
Source


|
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2'-chlorobenzophenone | |
CAS RN |
951889-04-6 |
Source


|
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







